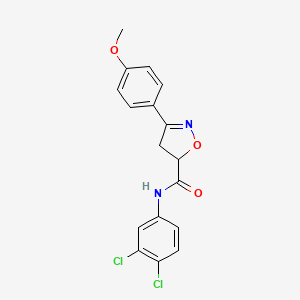![molecular formula C23H21ClN2O5S B4217144 Methyl 4-chloro-3-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate](/img/structure/B4217144.png)
Methyl 4-chloro-3-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate
概要
説明
Methyl 4-chloro-3-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, amino, and sulfonyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is performed under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
科学的研究の応用
Methyl 4-chloro-3-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-chloro-3-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate involves its interaction with specific molecular targets. For example, it may target β-catenin via direct affinity interaction, leading to β-catenin ubiquitination and proteasomal degradation . This mechanism is significant in the context of cancer research, where β-catenin plays a crucial role in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but lacks the chloro group.
Methyl 4-amino-3-chlorobenzoate: Similar structure but lacks the sulfonyl and benzoyl groups.
Uniqueness
Methyl 4-chloro-3-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
methyl 4-chloro-3-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-14-5-4-6-18(11-14)26-32(29,30)21-13-16(8-7-15(21)2)22(27)25-20-12-17(23(28)31-3)9-10-19(20)24/h4-13,26H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUKPLBTMXJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL 4-METHYLBENZOATE](/img/structure/B4217064.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4217072.png)
amino]benzoyl}amino)benzamide](/img/structure/B4217079.png)
![3-(Furan-2-YL)-1-methanesulfonyl-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4217083.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4217089.png)

![N-[2-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4217100.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4217118.png)
![N-[4-({4-[3-(allylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4217125.png)
![N-[(4-cyclopentyloxy-3-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4217137.png)
![3,3-dimethyl-2-methylidene-N-naphthalen-1-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4217145.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetic acid](/img/structure/B4217150.png)

![4,7,7-trimethyl-N-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4217162.png)
